molecular formula C5H7IO3 B177143 (Z)-Methyl 2-iodo-3-methoxyacrylate CAS No. 163041-47-2

(Z)-Methyl 2-iodo-3-methoxyacrylate

Cat. No.: B177143
CAS No.: 163041-47-2
M. Wt: 242.01 g/mol
InChI Key: MDXPNXGUQIAENO-ARJAWSKDSA-N
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Description

(Z)-Methyl 2-iodo-3-methoxyacrylate is an organic compound characterized by the presence of an iodine atom, a methoxy group, and an acrylate moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-iodo-3-methoxyacrylate typically involves the iodination of a precursor compound, such as methyl 3-methoxyacrylate. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 2-iodo-3-methoxyacrylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The acrylate moiety can be reduced to form saturated esters.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted acrylates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated esters.

Scientific Research Applications

(Z)-Methyl 2-iodo-3-methoxyacrylate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-iodo-3-methoxyacrylate involves its reactivity with various nucleophiles and electrophiles. The iodine atom and methoxy group play crucial roles in its chemical behavior, influencing its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-iodoacrylate: Lacks the methoxy group, leading to different reactivity.

    Methyl 3-methoxyacrylate: Lacks the iodine atom, affecting its substitution reactions.

    Ethyl 2-iodo-3-methoxyacrylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Properties

IUPAC Name

methyl (Z)-2-iodo-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXPNXGUQIAENO-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(/C(=O)OC)\I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163041-47-2
Record name methyl (2Z)-2-iodo-3-methoxyprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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